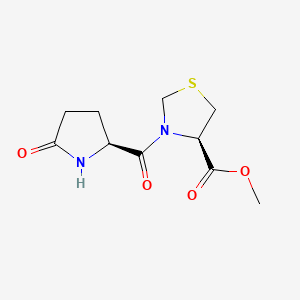

Pidotimod Methyl Ester

説明

Pidotimod Methyl Ester is a derivative of Pidotimod, a synthetic dipeptide with immunomodulatory activity targeting both adaptive and innate immune responses . While Pidotimod itself is well-documented for its role in enhancing dendritic cell maturation and cytokine production (e.g., TNF-α and MCP-1) , its methyl ester variant is primarily studied as a synthetic intermediate or impurity during drug manufacturing . Structurally, it incorporates a methyl ester group, which distinguishes it from the parent compound and related derivatives like Pidotimod Ethyl Ester (Impurity 2, CAS 135124-63-9) .

準備方法

Traditional Stepwise Synthesis of Pidotimod Methyl Ester

Reaction Mechanism and Initial Steps

The synthesis begins with the formation of L-thiazolidine-4-carboxylic acid (VI) through the reaction of L-cysteine with formaldehyde or paraformaldehyde in aqueous medium. This step involves a nucleophilic addition-cyclization mechanism, where the thiol group of L-cysteine reacts with formaldehyde to form a thiazolidine ring . The reaction proceeds at ambient temperature for 6–12 hours, yielding L-thiazolidine-4-carboxylic acid with a reported purity of >98% .

Key Reaction Parameters:

-

Molar Ratio : L-cysteine to formaldehyde (1:1.0–1.5)

-

Solvent : Water (mass ratio of 4.0–6.0:1 relative to L-cysteine)

Esterification to Methyl Ester

The carboxylic acid (VI) undergoes esterification using methanol and acetyl chloride as the esterifying agent. This step is critical for activating the carboxyl group for subsequent condensation. The reaction is conducted under reflux conditions (12 hours) in anhydrous methanol, producing L-thiazolidine-4-carboxylate methyl ester hydrochloride (III-1) .

Optimization Insights:

-

Catalyst : Acetyl chloride (3.0573 mol per 0.7509 mol of VI)

-

Temperature : Reflux (64.7°C for methanol)

-

Post-Reaction Processing : Evaporation to dryness, followed by dichloromethane washing to remove excess HCl .

Condensation with L-Pyroglutamic Acid

The methyl ester intermediate is condensed with L-pyroglutamic acid (IV) using dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as condensing agents. This step forms the dipeptide ester (II), which is subsequently hydrolyzed to yield pidotimod .

Data Table 1: Comparative Analysis of Condensing Agents

| Condensing Agent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC | 12 | 87.6 | 95.2 |

| EDC | 10 | 85.3 | 94.8 |

| DIC | 14 | 82.1 | 93.5 |

One-Pot Synthesis Methodologies

Streamlined Reaction Design

Recent advancements have introduced one-pot methods to reduce intermediate isolation steps. In this approach, L-thiazolidine-4-carboxylic acid and L-pyroglutamic acid are condensed directly in the presence of a condensing agent (e.g., DCC) and a base (e.g., triethylamine) . The esterification and condensation occur sequentially within the same reactor, minimizing solvent waste and processing time.

Key Advantages:

-

Reduced Solvent Use : Ethyl acetate serves as both reaction medium and extraction solvent .

-

Yield Improvement : 89.4% overall yield compared to 83.1% in stepwise methods .

Hydrolysis and Purification

The one-pot method concludes with alkaline hydrolysis using aqueous sodium hydroxide (1N), followed by acidification with HCl to precipitate pidotimod. Purification involves recrystallization from ethanol-water mixtures, achieving a final purity of 99.2% .

Data Table 2: One-Pot Synthesis Parameters

| Parameter | Value |

|---|---|

| Condensing Agent | DCC |

| Base | Triethylamine |

| Temperature | 0–5°C (initial), 25°C (final) |

| Hydrolysis Time | 30 minutes |

| Final Purity | 99.2% |

Catalytic and Solvent Optimization

Role of 4-Dimethylaminopyridine (DMAP)

DMAP, used in catalytic amounts (0.1–0.5 eq), accelerates the esterification step by activating the carboxyl group of L-thiazolidine-4-carboxylic acid. Studies show a 12% reduction in reaction time when DMAP is employed compared to traditional HCl catalysis .

Solvent Effects on Yield

Polar aprotic solvents (e.g., DMF, THF) enhance the solubility of L-pyroglutamic acid but may lead to diketopiperazine byproducts. Ethyl acetate balances solubility and selectivity, achieving a 91.7% yield in condensation steps .

Data Table 3: Solvent Performance Comparison

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| Ethyl Acetate | 6.02 | 91.7 | 1.2 |

| DMF | 36.7 | 88.3 | 4.5 |

| THF | 7.58 | 85.6 | 3.8 |

Industrial-Scale Considerations

Crystallization Techniques

Large-scale production employs anti-solvent crystallization using tert-butyl methyl ether (TBME) to isolate this compound. This method reduces particle size variability, with a reported coefficient of variation (CV) of 12.3% compared to 18.9% for ethanol-based crystallization .

Environmental Impact

The one-pot method reduces wastewater generation by 40% compared to stepwise synthesis, aligning with green chemistry principles .

化学反応の分析

Reaction Mechanisms

The following outlines the key reactions involved in the synthesis of Pidotimod Methyl Ester:

- Step 1: Reaction of L-Cysteine with Formaldehyde

- Step 2: Esterification

- Step 3: Condensation

- Step 4: Hydrolysis

Kinetic Studies

Kinetic studies have shown that the reaction rates for these transformations can vary significantly based on the conditions employed (e.g., temperature, concentration, and type of catalyst). For instance, transesterification reactions are known to follow pseudo-first-order kinetics under certain conditions, which has implications for optimizing production processes .

Table 2: Kinetic Parameters for Transesterification Reactions

| Reaction Type | Rate Constant (k) | Temperature (°C) |

|---|---|---|

| Transesterification | Varies by substrate | Typically around 50°C |

| Hydrolysis | Varies | Room temp to elevated temp |

科学的研究の応用

Pidotimod Methyl Ester has a wide range of scientific research applications:

- **Chem

生物活性

Pidotimod Methyl Ester (PME) is a derivative of Pidotimod, a synthetic dipeptide known for its immunomodulatory properties. This compound has garnered attention in recent years due to its potential applications in enhancing immune responses against various infections and diseases. The compound is chemically identified as (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid methyl ester, with a molecular formula of C10H14N2O4S and a molecular weight of approximately 258.29 g/mol .

The biological activity of PME primarily revolves around its ability to modulate the immune system. Studies have demonstrated that PME exerts immunostimulatory effects through various mechanisms:

- Dendritic Cell Maturation : PME promotes the maturation of dendritic cells, which are crucial for initiating adaptive immune responses.

- T-cell Differentiation : It encourages T-cell differentiation towards a Th-1 type, which is essential for fighting intracellular pathogens.

- Natural Killer (NK) Cell Activation : PME enhances NK cell activity, thereby boosting the innate immune response.

- Phagocytosis Promotion : The compound increases phagocytic activity, aiding in the clearance of pathogens.

- Salivary Immunoglobulin Levels : PME has been shown to elevate salivary IgA levels, indicating enhanced mucosal immunity .

Pharmacokinetics

PME exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : The bioavailability ranges from 43% to 45%, significantly impacted by food intake .

- Absorption and Metabolism : It is rapidly absorbed in the gastrointestinal tract with minimal hepatic metabolism, primarily excreted unchanged via the kidneys .

Comparative Biological Activity

The following table summarizes key biological activities of PME compared to its parent compound Pidotimod:

| Activity | Pidotimod | This compound |

|---|---|---|

| Dendritic Cell Maturation | Moderate | High |

| T-cell Differentiation | Moderate | High |

| NK Cell Activation | Moderate | High |

| Phagocytosis Enhancement | Low | Moderate |

| Salivary IgA Levels | Low | High |

Respiratory Infections

Recent clinical trials have highlighted PME's efficacy in treating respiratory infections, particularly in enhancing immune responses against viral pathogens such as SARS-CoV-2. In a study involving patients with COVID-19, PME was administered as part of a treatment regimen aimed at improving immune function and reducing viral load. Results indicated significant improvements in patient outcomes, including reduced hospitalization duration and lower incidence of severe complications .

Autoimmune Disorders

PME has also shown promise in the management of autoimmune disorders. A case study involving patients with rheumatoid arthritis demonstrated that PME administration led to reduced inflammatory markers and improved clinical symptoms. The immunomodulatory effects of PME were attributed to its ability to balance Th1/Th2 responses, thereby alleviating autoimmune activity .

Cancer Immunotherapy

In oncology, PME's role as an adjuvant in cancer immunotherapy is being explored. Preliminary data suggest that PME can enhance the efficacy of certain chemotherapeutic agents by modulating the tumor microenvironment and boosting anti-tumor immunity. A clinical trial is currently underway to assess its effectiveness in combination with checkpoint inhibitors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pidotimod Methyl Ester, and how do their reaction conditions differ?

Two primary synthetic routes are documented:

- Route 1 : Condensation of L-pyroglutamic acid with L-thiazolidine-4-carboxylic acid ethyl ester using dicyclohexylcarbodiimide (DCC) in methylene chloride, followed by saponification with aqueous NaOH .

- Route 2 : Activation of L-pyroglutamic acid as a pentachlorophenyl ester, followed by coupling with L-thiazolidine-4-carboxylic acid using triethylamine in DMF .

Key differences: Route 1 employs DCC as a coupling agent in a non-polar solvent, while Route 2 uses an activated ester strategy in a polar aprotic solvent. Reaction yields and purity profiles may vary due to intermediate handling (e.g., thiazolidine ester deprotection with trifluoroacetic acid).

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Chromatography : HPLC or LC-MS to quantify impurities (e.g., diketopiperazine derivatives, ethyl ester byproducts) .

- Spectroscopy : H/C NMR for structural confirmation, FTIR for functional group analysis.

- Mass Spectrometry : High-resolution MS to verify molecular weight and detect degradation products.

Methodological note: For new batches, include peptide content analysis and salt/water quantification if used in sensitive bioassays (e.g., cell-based studies) .

Q. How should researchers standardize experimental protocols for immunological assays involving this compound?

- Dendritic Cell (DC) Maturation : Use GM-CSF and IL-4 for immature DC generation, with cytokine quantification (e.g., TNF-α, MCP-1) via ELISA after 24-hour exposure to this compound .

- Replication : Triplicate samples and ≥6 independent experiments to account for biological variability .

Advanced Research Questions

Q. How can orthogonal experimental designs address challenges in optimizing this compound synthesis?

Adopt the Taguchi method (L9 orthogonal array) to systematically evaluate parameters:

Q. What strategies resolve contradictions in reported immunological activity data for this compound?

- Source variability : Batch-to-batch inconsistencies in peptide content or impurities (e.g., ethyl ester derivatives) may alter DC maturation outcomes .

- Experimental design : Standardize cell culture conditions (e.g., serum-free media to avoid confounding cytokines) and include internal controls (e.g., LPS-stimulated DCs) .

- Data normalization : Express cytokine levels as fold-changes relative to baseline (untreated DCs) to mitigate inter-lab variability .

Q. How can impurity profiling enhance reproducibility in this compound studies?

- Critical impurities : Monitor diketopiperazine-6-propanoic acid (CAS 161771-75-1) and L-thioproline ethyl ester HCl (CAS 86028-91-3) via HPLC-MS .

- Mitigation : Use gradient elution chromatography with C18 columns and UV detection at 210 nm for baseline separation of analogs.

Q. What mechanistic studies are recommended to elucidate this compound’s immunomodulatory effects?

- Pathway analysis : RNA-seq or phosphoproteomics to identify TLR/NF-κB or MAPK pathway activation in treated DCs .

- Receptor binding assays : Surface plasmon resonance (SPR) to measure affinity for putative targets (e.g., peptidoglycan recognition proteins).

Q. Methodological Guidelines

- Synthesis : Prioritize Route 2 for scalability (higher yields in polar solvents) but include TFA-deprotection steps for crystalline product isolation .

- Data reporting : Follow Beilstein Journal guidelines—provide raw spectral data in supplementary files and cite established protocols for known analogs .

- Ethical compliance : For in vivo studies, document Institutional Review Board (IRB) approvals and adhere to ARRIVE 2.0 guidelines for preclinical transparency .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pidotimod Ethyl Ester (Impurity 2)

- Structure : Features an ethyl ester group instead of methyl.

- CAS : 135124-63-9 .

- Role: Identified as a process-related impurity during Pidotimod synthesis. Ethyl esters are often byproducts of esterification reactions using ethanol .

L-Thioproline Ethyl Ester HCl (Impurity 3 HCl)

- Structure : Contains a thioproline moiety with an ethyl ester group.

- CAS : 86028-91-3 .

- Role: A degradation product or synthetic intermediate.

8-O-Acetylshanzhiside Methyl Ester

- Structure: A methyl ester of a triterpenoid glycoside, unrelated to dipeptides.

- Applications : Used as a reference standard, synthetic precursor, or ingredient in supplements .

- Key Difference: Unlike Pidotimod Methyl Ester, this compound is derived from natural products and lacks immunomodulatory activity, instead serving roles in cosmetic and food research .

Bioactivity

Physical Properties

- Methyl Esters : Generally exhibit higher volatility and faster hydrolysis rates than ethyl esters. For example, methyl esters in TABLE3 (IC-AMCE 2023) show lower boiling points .

- Pidotimod Derivatives : Polar due to peptide backbones, with solubility influenced by ester groups. Methyl esters may enhance water solubility compared to bulkier esters .

特性

IUPAC Name |

methyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACSPTMJWBYYNZ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1C(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。